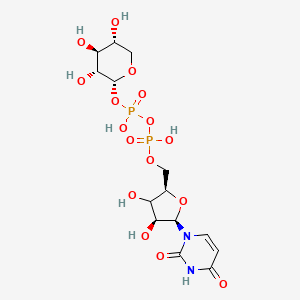

UDP-xylose

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C14H22N2O16P2 |

|---|---|

Peso molecular |

536.28 g/mol |

Nombre IUPAC |

[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/t5-,6-,8+,9?,10+,11-,12-,13-/m1/s1 |

Clave InChI |

DQQDLYVHOTZLOR-DISZUPOKSA-N |

SMILES isomérico |

C1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2C([C@@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O |

SMILES canónico |

C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

The Pivotal Role of UDP-Xylose in the Initiation of Proteoglycan Synthesis: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Proteoglycans are a critical class of macromolecules found in the extracellular matrix (ECM) and on cell surfaces, where they play essential roles in cell signaling, adhesion, proliferation, and tissue morphogenesis[1][2]. Their function is largely dictated by the covalently attached glycosaminoglycan (GAG) chains, which are long, unbranched polysaccharides. The biosynthesis of most of these GAG chains is initiated by a single, crucial event: the transfer of xylose from the high-energy sugar donor, UDP-xylose, to a specific serine residue on a core protein[1][3]. This step is the gateway to the formation of a characteristic tetrasaccharide linkage region upon which the GAG chains are elongated[4]. Understanding the synthesis and function of this compound is therefore fundamental to comprehending proteoglycan biology and its dysregulation in disease, offering potential avenues for therapeutic intervention[1].

The Biosynthesis of this compound

This compound is the exclusive xylose donor for the initiation of GAG synthesis in vertebrates[5]. Its production is a conserved, two-step enzymatic pathway that begins with UDP-glucose[5][6].

-

Oxidation of UDP-Glucose: The first step is the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA)[7]. This reaction is catalyzed by the cytosolic enzyme UDP-glucose dehydrogenase (UGDH)[6][7].

-

Decarboxylation of UDP-Glucuronic Acid: The second and final step is the decarboxylation of UDP-GlcA to form this compound[8][9]. This is catalyzed by this compound synthase (UXS), also known as UDP-glucuronate decarboxylase[1][6].

While the initial substrate, UDP-glucose, is synthesized in the cytosol, the final conversion to this compound can occur both in the cytosol and within the lumen of the Golgi apparatus and endoplasmic reticulum[3][8][10]. The localization of UXS to the Golgi is particularly significant as it places the production of the initiating sugar donor in the same compartment where the xylosylation of proteoglycan core proteins occurs, potentially streamlining the process and reducing the reliance on specific nucleotide sugar transporters[3][7].

Initiation of Proteoglycan Assembly: The Role of Xylosyltransferase

The synthesis of GAG chains on core proteins is initiated by the enzyme xylosyltransferase (XylT), which catalyzes the transfer of xylose from this compound to the hydroxyl group of specific serine residues within the core protein[3][4][11]. This reaction is considered the initial and rate-limiting step in GAG assembly[12][13]. In vertebrates, there are two homologous xylosyltransferase isoforms, XylT1 and XylT2, which perform this crucial function[11][14].

Following the attachment of xylose, a common tetrasaccharide linkage region is assembled through the sequential addition of three more sugar residues by distinct glycosyltransferases:

-

Xylose is transferred to a serine residue by XylT.

-

A galactose residue is added to the xylose by β-1,4-galactosyltransferase 7 (β4GalT7).

-

A second galactose residue is added by β-1,3-galactosyltransferase 6 (β3GalT6).

-

A glucuronic acid (GlcA) residue is added by β-1,3-glucuronosyltransferase 1 (GlcAT1), completing the linker: GlcAβ1-3Galβ1-3Galβ1-4Xylβ1-O-Ser [4][15].

This tetrasaccharide serves as the universal primer for the elongation of both heparan sulfate (B86663) and chondroitin/dermatan sulfate chains[4]. The addition of either an N-acetylglucosamine (GlcNAc) or an N-acetylgalactosamine (GalNAc) residue to the linker determines which type of GAG chain will be synthesized[4].

Regulation of the Initiation Pathway

The biosynthesis of proteoglycans is tightly regulated at multiple levels to meet cellular and tissue-specific needs.

-

Feedback Inhibition: The synthesis of this compound is subject to feedback control. This compound itself acts as a potent allosteric inhibitor of UGDH, the first enzyme in its synthesis pathway[7][16]. This mechanism allows the cell to regulate the pool of UDP-sugars and prevent excessive production of this compound when it is not being consumed for proteoglycan synthesis[7][10].

-

Transcriptional Control: The expression of the key initiating enzyme, xylosyltransferase, is dynamically regulated by various signaling molecules. For instance, in chondrocytes, the pro-inflammatory cytokine Interleukin-1β (IL-1β) can induce a biphasic response, with an early induction followed by a late-phase downregulation of XylT-I gene expression[4][12]. Conversely, Transforming Growth Factor-β1 (TGF-β1) has been shown to upregulate XylT-I expression, promoting GAG synthesis[17]. This transcriptional control is critical in both normal tissue homeostasis and in pathological conditions like osteoarthritis[17].

Quantitative Data: Xylosyltransferase Kinetics

The efficiency of xylosyltransferases can be quantified by their Michaelis-Menten constant (Km), which reflects the substrate concentration at which the enzyme reaches half of its maximum velocity. The Km value is a measure of the enzyme's affinity for its acceptor substrate. A lower Km indicates a higher affinity.

| Enzyme | Acceptor Substrate | Km (µM) | Source |

| Human XylT-I | Recombinant Bikunin | 0.45 | [18] |

| Human XylT-I | Deglycosylated Cartilage Core Protein | 188 | [18] |

| Human XylT-I | Synthetic Bikunin Peptide (QEEEGSGGGQK) | 22 | [18] |

| Human XylT-II | Synthetic Bikunin Peptide (QEEEGSGGGQK) | 5.2 | [14] |

| Mouse XylT-I | Synthetic Bikunin Peptide (BIKp) | 1.8 | [19] |

| Mouse XylT-II | Synthetic Bikunin Peptide (BIKp) | 3.5 | [19] |

Data compiled from multiple sources, showcasing the varying affinities of XylT isoforms for different acceptor substrates.[14][18][19]

Experimental Protocols

Studying the role of this compound requires robust methods to measure both the activity of key enzymes and the overall synthesis of proteoglycans.

This protocol is a standard method for quantifying the activity of XylT based on the incorporation of radiolabeled xylose into an acceptor peptide.[11][19][20]

Materials:

-

Enzyme source (e.g., cell lysate, purified recombinant XylT)

-

Acceptor peptide (e.g., synthetic bikunin analogue Q-E-E-E-G-S-G-G-G-Q-K)[11][18]

-

UDP-[14C]D-xylose (radiolabeled sugar donor)

-

Reaction Buffer: 25 mM MES (pH 6.5), 25 mM KCl, 5 mM KF, 5 mM MgCl2, 5 mM MnCl2[19][20]

-

10% Trichloroacetic acid (TCA) for stopping the reaction and washing

-

Nitrocellulose discs

-

Scintillation fluid and counter

Methodology:

-

Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube. For a 100 µL total volume, combine 50 µL of the enzyme solution, the acceptor peptide (e.g., to a final concentration of 160 µM), and UDP-[14C]D-xylose (e.g., to a final concentration of 1.13 µM) in the reaction buffer[19].

-

Incubation: Incubate the reaction mixture at 37°C for 1 to 16 hours, depending on enzyme activity[11][20].

-

Stopping the Reaction: Place the tubes on ice to stop the reaction[19].

-

Product Capture: Spot the reaction mixture onto nitrocellulose discs. The peptide acceptor and any xylosylated product will bind to the membrane.

-

Washing: Allow the discs to dry completely. Wash the discs once with 10% TCA for 10 minutes, followed by three washes with 5% TCA to remove unincorporated UDP-[14C]D-xylose[20].

-

Quantification: Place the dried discs into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the XylT activity.

This modern, non-radioactive method offers high sensitivity and specificity for measuring the activity of specific XylT isoforms[21].

Materials:

-

Enzyme source (cell lysate or supernatant)

-

XylT-I selective acceptor peptide

-

This compound (non-radiolabeled)

-

Lysis Buffer (e.g., 50 mM TRIS, 150 mM NaCl, 1% Nonidet P-40, pH 7.8)[21]

-

LC-MS/MS system

Methodology:

-

Sample Preparation: Prepare cell lysates by incubating cells with lysis buffer, followed by centrifugation to clear the lysate[21].

-

Enzymatic Reaction: Incubate the cell lysate or supernatant with this compound and the specific acceptor peptide. The reaction can be carried out for 12-24 hours at 37°C[21].

-

Sample Cleanup: Stop the reaction and prepare the sample for mass spectrometry analysis, which may involve solid-phase extraction (e.g., C18 cartridge) to remove salts and detergents.

-

Quantification: Analyze the sample using LC-MS/MS. Quantify the amount of xylosylated peptide product by comparing its signal to that of a known standard. The amount of product formed is directly proportional to the XylT-I activity.

This method assesses the rate of synthesis of the entire sulfated GAG chain by measuring the incorporation of a radioactive precursor[22][23][24].

Materials:

-

Cell culture (e.g., primary chondrocytes or fibroblasts)[22]

-

35S-sulfate (radiolabel)

-

Cell lysis buffer

-

Equipment for chromatography (e.g., gel filtration or ion-exchange columns)[22]

Methodology:

-

Labeling: Culture cells in a medium containing 35S-sulfate for a defined period (e.g., 24 hours). The cells will incorporate the radiolabel into newly synthesized sulfated GAGs.

-

Harvesting: Separate the culture medium from the cells. Lyse the cells to obtain the cell-associated proteoglycans.

-

Isolation: Isolate the newly synthesized, radiolabeled proteoglycans from both the medium and the cell lysate.

-

Separation and Quantification: Use techniques like gel filtration or ion-exchange chromatography to separate the proteoglycans from other molecules[22]. Measure the radioactivity in the proteoglycan-containing fractions to determine the rate of synthesis and secretion[22][23].

Implications for Research and Drug Development

The central role of this compound and xylosyltransferases in initiating proteoglycan synthesis makes this pathway a compelling area for research and therapeutic development.

-

Oncology: Proteoglycans are essential for cell proliferation, migration, and adhesion, and their disruption can slow tumor growth and progression[1]. Therefore, targeting enzymes in the this compound synthesis pathway or the xylosyltransferases themselves presents a promising strategy for developing novel cancer therapies[1].

-

Developmental Biology: Genetic mutations affecting this pathway have severe consequences. For example, mutations in this compound synthase (UXS) in zebrafish lead to major craniofacial defects, highlighting the pathway's critical role in development[1][5].

-

Connective Tissue Disorders: The loss of GAG chains is an early event in the cartilage degradation seen in osteoarthritis[17]. The expression and activity of XylT-I are altered during the disease process, suggesting that modulating its activity could be a therapeutic approach to prevent GAG loss and limit tissue degradation[12][17].

Conclusion

This compound is the indispensable initiator of proteoglycan biosynthesis. Its synthesis from UDP-glucose and its subsequent transfer to core proteins by xylosyltransferases represent a critical control point for the production of a diverse and functionally important class of macromolecules. A thorough understanding of the enzymes, regulatory mechanisms, and analytical methods associated with this pathway is vital for researchers in glycobiology and for professionals seeking to develop novel therapeutics for a wide range of diseases, from cancer to osteoarthritis.

References

- 1. This compound Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]

- 2. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of Xylosyltransferase I Gene Expression by Interleukin 1β in Human Primary Chondrocyte Cells: MECHANISM AND IMPACT ON PROTEOGLYCAN SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UDP xylose synthase 1 is required for morphogenesis and histogenesis of the craniofacial skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Biochemical Characterization of the this compound Biosynthesis Pathway in Sphaerobacter thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Integration of Sugar Metabolism and Proteoglycan Synthesis by UDP-glucose Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. UDP-glucuronate decarboxylase, a key enzyme in proteoglycan synthesis: cloning, characterization, and localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure and mechanism of human this compound synthase: evidence for a promoting role of sugar ring distortion in a three-step catalytic conversion of UDP-glucuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Synthesis of this compound: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]

- 11. Enzyme assay of xylosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Regulation of xylosyltransferase I gene expression by interleukin 1β in human primary chondrocyte cells: mechanism and impact on proteoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

- 14. researchgate.net [researchgate.net]

- 15. Exploration of Human Xylosyltransferase for Chemoenzymatic Synthesis of Proteoglycan Linkage Region - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Xylosyltransferase-I regulates glycosaminoglycan synthesis during the pathogenic process of human osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recognition of acceptor proteins by UDP-D-xylose proteoglycan core protein beta-D-xylosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Xylosyltransferase II is a significant contributor of circulating xylosyltransferase levels and platelets constitute an important source of xylosyltransferase in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Human xylosyltransferase I: functional and biochemical characterization of cysteine residues required for enzymic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Analysis of Proteoglycan Synthesis and Secretion in Cell Culture Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Analysis of Proteoglycan Synthesis and Secretion in Cell Culture Systems | Springer Nature Experiments [experiments.springernature.com]

- 24. Proteoglycan synthesis rate as a novel method to measure blood‐induced cartilage degeneration in non‐haemophilic and haemophilic rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to UDP-xylose Synthase (UXS): Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine diphosphate (B83284) (UDP)-xylose synthase (UXS), also known as UDP-glucuronic acid decarboxylase, is a pivotal enzyme in the biosynthesis of proteoglycans, essential components of the extracellular matrix and cell surfaces.[1][2][3] By catalyzing the NAD+-dependent decarboxylation of UDP-glucuronic acid (UDP-GlcA) to UDP-xylose, UXS provides the foundational monosaccharide for the initiation of glycosaminoglycan (GAG) chain synthesis on core proteins.[1][4] This guide provides a comprehensive technical overview of the structure, enzymatic mechanism, and biological function of human UXS (hUXS). It details key experimental protocols for studying the enzyme and presents its kinetic and structural data. Furthermore, this guide explores the role of UXS in cellular signaling and its potential as a therapeutic target in various diseases, including cancer.

Introduction

Proteoglycans are a diverse class of macromolecules composed of a core protein covalently linked to one or more glycosaminoglycan (GAG) chains. They are integral to the structure and function of the extracellular matrix, playing critical roles in cell adhesion, migration, proliferation, and signaling. The biosynthesis of most proteoglycans is initiated by the transfer of xylose from this compound to a specific serine residue on the core protein, forming a tetrasaccharide linker upon which GAG chains are elongated.

This compound synthase (EC 4.1.1.35) is the sole enzyme responsible for the synthesis of this compound in vertebrates. It catalyzes the conversion of UDP-glucuronic acid (UDP-GlcA) to this compound through an oxidoreductive decarboxylation reaction. Given its crucial role in initiating proteoglycan synthesis, the activity of UXS is tightly regulated and essential for normal tissue development and homeostasis. Dysregulation of UXS activity has been implicated in developmental defects and diseases such as cancer, making it an attractive target for therapeutic intervention.

Structure of Human this compound Synthase (hUXS)

Human this compound synthase is a homodimeric enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. The enzyme can also form a catalytically important tetramer in solution through the association of two dimers. Each subunit of hUXS contains a tightly bound NAD+ cofactor, which is recycled during the catalytic process.

The crystal structure of hUXS has been solved to a high resolution, revealing a canonical SDR fold characterized by a central β-sheet flanked by α-helices. The active site is located in a cleft between the NAD+-binding domain and a substrate-binding domain.

Quaternary Structure and Allosteric Regulation

While crystal structures have primarily shown a dimeric form, solution studies have demonstrated that hUXS can exist in a concentration-dependent dimer-to-tetramer equilibrium, with the tetramer being the more active species. This suggests a potential mechanism for allosteric regulation of enzyme activity. A proposed allosteric site could modulate the equilibrium between the high-activity tetramer and a low-activity dimer.

| Structural Parameter | Value | Reference |

| Resolution | 1.26 Å | |

| PDB ID | 2B69, 4GLL | |

| Oligomeric State | Homodimer, Tetramer | |

| Cofactor | NAD+ | |

| Subfamily | Short-chain dehydrogenase/reductase (SDR) |

Enzymatic Mechanism and Function

The conversion of UDP-GlcA to this compound by UXS is a complex, three-step process that occurs within a single active site.

-

Oxidation: The reaction is initiated by the oxidation of the C4'-hydroxyl group of UDP-GlcA by the enzyme-bound NAD+ cofactor. This step forms a UDP-4-keto-glucuronic acid intermediate. The distortion of the glucuronyl pyranose ring from a chair to a boat conformation within the active site facilitates this oxidation.

-

Decarboxylation: The unstable β-keto acid intermediate then undergoes decarboxylation, releasing CO2 and forming a UDP-4-keto-pentose (UDP-α-D-4-keto-xylose) intermediate.

-

Reduction: Finally, the C4'-keto group of the pentose (B10789219) intermediate is reduced by the newly formed NADH, regenerating the NAD+ cofactor and producing the final product, this compound.

This intricate mechanism ensures the efficient and stereospecific synthesis of this compound, the essential precursor for proteoglycan biosynthesis.

Role in Proteoglycan Synthesis and Signaling

This compound produced by UXS is the primary substrate for xylosyltransferases, the enzymes that initiate GAG chain assembly on proteoglycan core proteins. This initiation step is critical for the formation of functional proteoglycans, which in turn are vital for the integrity of the extracellular matrix. A lack of UXS activity leads to a defective extracellular matrix, which can severely interfere with cell signaling pathways that regulate tissue development and morphogenesis.

Quantitative Data

Kinetic Parameters

The enzymatic activity of UXS has been characterized, providing insights into its substrate affinity and catalytic efficiency.

| Substrate | Kinetic Parameter | Value | Organism | Reference |

| UDP-Glucuronic Acid | K_m | ~0.7 mM | Cryptococcus neoformans |

Note: Kinetic parameters can vary depending on the experimental conditions and the source of the enzyme.

Experimental Protocols

UXS Enzyme Activity Assay

This protocol describes a common method for measuring the activity of UXS by monitoring the production of NADH.

Materials:

-

Purified UXS enzyme

-

UDP-glucuronic acid (UDP-GlcA)

-

NAD+

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing reaction buffer, NAD+, and UDP-GlcA in a cuvette.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a known amount of purified UXS enzyme.

-

Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be expressed in units (μmol of NADH produced per minute) per milligram of protein.

Crystallization of hUXS

Obtaining high-resolution crystal structures is crucial for understanding the enzyme's mechanism and for structure-based drug design.

Materials:

-

Highly pure and concentrated hUXS protein

-

NAD+ and UDP (or a substrate analog)

-

Crystallization screening kits

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)

-

Microscope for crystal visualization

Procedure:

-

Express and purify hUXS to >95% homogeneity.

-

Concentrate the protein to a suitable concentration (e.g., 12 mg/mL).

-

Incubate the protein with a molar excess of NAD+ and UDP to ensure complex formation.

-

Set up crystallization trials using various commercially available or custom-made screening solutions. The vapor diffusion method is commonly employed.

-

Incubate the crystallization plates at a constant temperature and monitor for crystal growth over several days to weeks.

-

Once crystals of suitable size and quality are obtained, they can be cryo-protected and flash-frozen in liquid nitrogen for X-ray diffraction analysis.

Therapeutic Potential and Drug Development

The essential role of UXS in proteoglycan biosynthesis makes it a compelling target for drug development, particularly in the context of cancer. Proteoglycans are known to act as receptors for growth factors and are critical for cell proliferation, migration, and adhesion. Disrupting proteoglycan synthesis by inhibiting UXS could therefore attenuate tumor growth and progression. The high-resolution crystal structure of hUXS provides a solid foundation for the rational design of small-molecule inhibitors that could target the enzyme's active site.

Conclusion

This compound synthase is a structurally and mechanistically fascinating enzyme that plays a fundamental role in glycobiology. Its function as the gatekeeper for proteoglycan biosynthesis underscores its importance in maintaining tissue architecture and regulating cellular communication. The detailed understanding of its structure and catalytic mechanism, as outlined in this guide, provides a roadmap for further research and for the development of novel therapeutic strategies targeting diseases associated with aberrant proteoglycan synthesis. The continued exploration of UXS biology will undoubtedly uncover new insights into the complex world of the extracellular matrix and its impact on health and disease.

References

- 1. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. UDP xylose synthase 1 is required for morphogenesis and histogenesis of the craniofacial skeleton - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of UDP-Xylose in Plant Cell Wall Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine diphosphate (B83284) xylose (UDP-Xylose) is a critical nucleotide sugar that serves as the primary donor of xylose for the biosynthesis of major plant cell wall polysaccharides. This technical guide provides an in-depth exploration of the synthesis, transport, and utilization of this compound in the formation of xylans, xyloglucans, and pectins. We present a comprehensive overview of the enzymatic pathways, their subcellular localization, and regulatory mechanisms. This guide also includes detailed experimental protocols for key assays and quantitative data on enzyme kinetics and cell wall composition to facilitate further research and development in this field.

Introduction: The Significance of this compound

The plant cell wall is a complex and dynamic structure crucial for plant growth, development, and defense. Its composition, primarily polysaccharides, dictates its physical properties and functional roles. Xylose is a major component of hemicelluloses, such as xylan (B1165943) and xyloglucan, and is also found in pectic polysaccharides like rhamnogalacturonan-II (RG-II). The sole donor for the incorporation of xylose into these polymers is this compound. Therefore, the regulation of this compound synthesis and its availability at the sites of polysaccharide biosynthesis are pivotal for cell wall architecture and integrity. Understanding the intricacies of this compound metabolism is fundamental for efforts aimed at modifying plant biomass for biofuels, biomaterials, and improved crop resilience.

This compound Biosynthesis and its Subcellular Localization

The primary pathway for this compound synthesis in plants begins with UDP-glucose. This process involves two key enzymatic steps and occurs in both the cytosol and the Golgi apparatus, highlighting a spatial regulation of its synthesis.[1][2][3]

The Biosynthetic Pathway

-

UDP-Glucose Dehydrogenase (UGD): The first committed step is the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA). This reaction is catalyzed by UDP-glucose dehydrogenase (UGD) and is considered a major control point in the pathway.[4]

-

This compound Synthase (UXS): UDP-GlcA is then decarboxylated by this compound synthase (UXS), also known as UDP-glucuronic acid decarboxylase (UDP-GlcA-DC), to produce this compound.[5] This step is essentially irreversible and commits the carbon flux towards xylose-containing polymers.

Subcellular Compartmentalization

In plants such as Arabidopsis thaliana, the enzymes responsible for this compound biosynthesis exist as multiple isoforms with distinct subcellular localizations.

-

Cytosolic Pathway: Some isoforms of UXS are soluble and reside in the cytosol.

-

Golgi-Localized Pathway: Other UXS isoforms are type II membrane proteins located in the Golgi apparatus, the site of hemicellulose and pectin (B1162225) synthesis.

This dual localization suggests a complex regulation of this compound pools for the synthesis of different cell wall components.

Regulation of this compound Biosynthesis

The this compound biosynthetic pathway is tightly regulated, primarily through feedback inhibition. This compound itself acts as an allosteric inhibitor of UDP-glucose dehydrogenase (UGD), thereby controlling the influx of precursors into the pathway. This feedback mechanism is crucial for maintaining the balance of various nucleotide sugars within the cell.

References

- 1. pnas.org [pnas.org]

- 2. Reconstitution into proteoliposomes and partial purification of the Golgi apparatus membrane UDP-galactose, this compound, and UDP-glucuronic acid transport activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of UDP-glucose dehydrogenase isoforms in the medicinal legume Glycyrrhiza uralensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive analysis of the UDP-glucuronate decarboxylase (UXS) gene family in tobacco and functional characterization of NtUXS16 in Golgi apparatus in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Crucial Role of UDP-Glucuronic Acid Decarboxylase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine diphosphate (B83284) (UDP)-glucuronic acid decarboxylase (UXS), also known as UDP-xylose synthase, is a pivotal enzyme in the biosynthesis of this compound, a critical precursor for a wide array of glycoconjugates across all domains of life.[1][2] This enzyme, classified under EC 4.1.1.35, catalyzes the NAD+-dependent decarboxylation of UDP-glucuronic acid (UDP-GlcA) to produce this compound and carbon dioxide.[3][4] The product, this compound, serves as the primary donor of xylose for the synthesis of proteoglycans, hemicelluloses like xylan (B1165943) and xyloglucan (B1166014) in plants, and the polysaccharide capsule of pathogenic fungi such as Cryptococcus neoformans.[1][5] Given its essential role in these fundamental biological processes, UXS has emerged as a significant subject of research and a potential target for therapeutic intervention, particularly in oncology and infectious diseases.[6]

This technical guide provides a comprehensive overview of the discovery, characterization, and experimental methodologies related to UDP-glucuronic acid decarboxylase, tailored for researchers, scientists, and professionals in drug development.

Discovery and Significance

The enzymatic activity of UDP-glucuronic acid decarboxylase was first described over four decades ago, but the gene encoding it remained elusive for a considerable period.[1] A significant breakthrough came with the functional cloning and characterization of the UXS1 gene from the pathogenic fungus Cryptococcus neoformans, identified through homology with a bacterial gene.[1] This discovery paved the way for the identification and characterization of UXS homologs in a wide range of organisms, from bacteria to humans.[1]

The significance of UXS lies in its central role in the biosynthesis of this compound. In vertebrates, this compound is indispensable for the initiation of glycosaminoglycan (GAG) chain synthesis on proteoglycan core proteins.[7][8] This process is initiated by the transfer of xylose from this compound to a serine residue on the core protein, forming a tetrasaccharide linker that serves as a primer for GAG elongation.[8] Proteoglycans are integral components of the extracellular matrix and cell surfaces, playing crucial roles in cell signaling, adhesion, and proliferation.[6] Consequently, dysregulation of UXS activity can lead to severe developmental defects and has been implicated in diseases such as cancer.[6][9] In plants, this compound is a key building block for major cell wall polysaccharides, highlighting the enzyme's importance in plant growth and development.[2][5]

Enzymatic Reaction and Mechanism

UDP-glucuronic acid decarboxylase catalyzes a complex, essentially irreversible reaction that proceeds in three main steps, utilizing a tightly bound NAD+ cofactor that is recycled during the catalytic cycle.[6][10][11]

The proposed mechanism is as follows:

-

Oxidation: The reaction is initiated by the NAD+-dependent oxidation of the C4 hydroxyl group of UDP-GlcA to form a UDP-4-keto-glucuronic acid intermediate.[1][11]

-

Decarboxylation: The resulting β-keto acid is highly unstable and readily undergoes decarboxylation, releasing CO2 and forming a UDP-4-keto-pentose intermediate.[1][10][11]

-

Reduction: Finally, the UDP-4-keto-pentose intermediate is stereospecifically reduced by the NADH generated in the first step to yield the final product, this compound, and regenerate the NAD+ cofactor.[1][6]

Structural and mechanistic studies of human UXS have revealed that the enzyme is a homodimer belonging to the short-chain dehydrogenase/reductase (SDR) superfamily.[11] Molecular dynamics simulations suggest that the enzyme distorts the pyranose ring of the bound UDP-GlcA, which facilitates both the initial oxidation and the subsequent decarboxylation steps.[11][12]

Quantitative Data Presentation

The kinetic parameters of UDP-glucuronic acid decarboxylase have been determined for the enzyme from various sources. A summary of these quantitative data is presented below for comparative analysis.

| Organism | Enzyme Form | Kₘ for UDP-GlcA (mM) | Vₘₐₓ (μmol/min/mg) | kcat (s⁻¹) | Inhibitors | Reference |

| Cryptococcus neoformans | Recombinant | ~0.7 | 0.8 | - | NADH, UDP, this compound | [1] |

| Cryptococcus laurentii | Partially Purified | 1 | - | - | - | [1] |

| Wheat Germ | Partially Purified | 0.18–0.53 | - | - | - | [1] |

| Human (hUXS1) | Recombinant | - | - | 0.2 | - | [4] |

| Bacillus cereus (Epimerase) | Recombinant | - | - | 0.25 (for epimerization) | - | [13][14] |

Experimental Protocols

The characterization of UDP-glucuronic acid decarboxylase involves a series of key experiments, from enzyme purification to activity assays. Detailed methodologies for these experiments are provided below.

Recombinant Protein Expression and Purification

-

Cloning: The cDNA encoding UXS is cloned into an appropriate expression vector, often with a tag (e.g., His-tag, GST-tag) to facilitate purification.

-

Expression: The expression vector is transformed into a suitable host, such as Escherichia coli. Protein expression is typically induced by the addition of an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is achieved through methods such as sonication or high-pressure homogenization.

-

Purification: The tagged protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins or glutathione-agarose for GST-tagged proteins). The protein is eluted using a competitive ligand (e.g., imidazole (B134444) or reduced glutathione).

-

Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

Enzyme Activity Assays

Several methods can be employed to measure the activity of UDP-glucuronic acid decarboxylase.

This is a common and reliable method for monitoring the conversion of UDP-GlcA to this compound.[10]

-

Reaction Mixture: A standard assay mixture (e.g., 50 μL) contains Tris-HCl buffer (pH 7.4), NAD+, UDP-GlcA, and the purified enzyme.[1]

-

Incubation: The reaction is incubated at a specific temperature (e.g., 23°C or 37°C) for a set period (e.g., 15 minutes).[1]

-

Termination: The reaction is stopped, often by boiling or the addition of acid.

-

Analysis: The reaction products are analyzed by high-performance liquid chromatography (HPLC) on an anion-exchange column (e.g., SAX).[1] The substrate and product are separated and quantified by their absorbance at 262 nm.

This method utilizes a radiolabeled substrate to track product formation.[10]

-

Reaction Mixture: The assay is set up similarly to the HPLC-based assay but includes UDP-[¹⁴C]GlcA as the substrate.[10]

-

CO₂ Trapping: When measuring the release of ¹⁴CO₂, the reaction is performed in an airtight vial containing a trapping agent for CO₂ (e.g., a filter paper soaked in a basic solution).[10]

-

Product Separation: Alternatively, the radiolabeled product, UDP-[¹⁴C]xylose, can be separated from the substrate by thin-layer chromatography (TLC).[1]

-

Quantification: The amount of radioactivity in the trapped CO₂ or the product spot on the TLC plate is measured using a scintillation counter.

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Enzymatic reaction mechanism of UDP-glucuronic acid decarboxylase.

Caption: A typical experimental workflow for the characterization of UXS.

Caption: Metabolic pathway showing the role of UXS in this compound synthesis.

Conclusion and Future Directions

UDP-glucuronic acid decarboxylase is a fundamentally important enzyme with well-established roles in the metabolism of a diverse range of organisms. Its product, this compound, is essential for the synthesis of critical biomolecules, making UXS a compelling target for further research and therapeutic development. The detailed characterization of its structure and mechanism has provided a solid foundation for understanding its function. Future research will likely focus on the development of specific inhibitors of UXS for potential applications in treating cancer and fungal infections. Furthermore, a deeper understanding of the regulation of UXS expression and activity in different cellular contexts will provide valuable insights into its role in health and disease. The methodologies and data presented in this guide offer a valuable resource for scientists and researchers dedicated to advancing our knowledge of this crucial enzyme.

References

- 1. pnas.org [pnas.org]

- 2. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UDP-glucuronate decarboxylase - Wikipedia [en.wikipedia.org]

- 4. uniprot.org [uniprot.org]

- 5. The Synthesis of this compound: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]

- 6. This compound Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]

- 7. UDP-glucuronate decarboxylase, a key enzyme in proteoglycan synthesis: cloning, characterization, and localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. UDP xylose synthase 1 is required for morphogenesis and histogenesis of the craniofacial skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization and Expression Patterns of UDP-d-Glucuronate Decarboxylase Genes in Barley - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure and mechanism of human this compound synthase: evidence for a promoting role of sugar ring distortion in a three-step catalytic conversion of UDP-glucuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanistic characterization of UDP-glucuronic acid 4-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Central Role of UDP-Xylose: A Precursor for Diverse Nucleotide Sugars

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as a central precursor for the biosynthesis of a variety of other nucleotide sugars essential for the formation of complex glycans in plants, animals, and fungi.[1][2] These glycans, including proteoglycans, hemicellulose, and pectin, play fundamental roles in cell wall structure, cell signaling, and development.[1][3][4] This technical guide provides a comprehensive overview of the enzymatic pathways originating from this compound, with a focus on its synthesis and conversion to other key nucleotide sugars. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers in glycoscience and drug development.

The Synthesis of this compound: A Key Metabolic Branch Point

The primary route for this compound biosynthesis in most organisms is the decarboxylation of UDP-glucuronic acid (UDP-GlcA).[2][3][5] This reaction is catalyzed by UDP-glucuronic acid decarboxylase (UGD), also known as this compound synthase (UXS).[6][7][8] This enzymatic step is a crucial control point in nucleotide sugar metabolism, committing precursors to the synthesis of pentose-containing polysaccharides.[5]

The UDP-Glucuronic Acid Decarboxylase (UGD/UXS) Pathway

The conversion of UDP-GlcA to this compound is an NAD+-dependent reaction that proceeds through a series of intermediates.[2][5][9] The proposed mechanism involves the oxidation of the C4 hydroxyl of UDP-GlcA to a 4-keto intermediate, followed by decarboxylation at C6, and subsequent reduction of the 4-keto group to a hydroxyl, yielding this compound.[2][5][9]

In plants, a bifunctional enzyme, UDP-apiose/UDP-xylose synthase (AXS), can also catalyze the NAD+-dependent conversion of UDP-GlcA to both this compound and UDP-apiose.[10][11] This enzyme represents a critical branch point in plant cell wall biosynthesis, supplying precursors for both hemicellulose and pectin.[10]

This compound as a Precursor for Other Nucleotide Sugars

This compound is a versatile precursor that can be enzymatically converted into other important nucleotide sugars, primarily UDP-arabinose.

Conversion to UDP-Arabinose

The reversible epimerization of this compound at the C4 position to form UDP-L-arabinose is catalyzed by this compound 4-epimerase (UXE).[12][13] UDP-L-arabinose is a key component of arabinans and arabinogalactan (B145846) proteins, which are important constituents of plant cell walls.[12]

Quantitative Data on Enzyme Kinetics

The following table summarizes key kinetic parameters for enzymes involved in the synthesis and conversion of this compound.

| Enzyme | Organism | Substrate | Km | Vmax | Specific Activity | Reference |

| UDP-Glucuronic Acid Decarboxylase | Cryptococcus neoformans | UDP-GlcA | ~0.7 mM | 0.8 µmol/min/mg | - | [2] |

| UDP-Glucuronic Acid Decarboxylase | Wheat germ | UDP-GlcA | 0.18–0.53 mM | - | - | [2] |

| UDP-Glucuronic Acid Decarboxylase | Cryptococcus laurentii | UDP-GlcA | 1 mM | - | - | [2] |

Experimental Protocols

Protocol 1: Assay for UDP-Glucuronic Acid Decarboxylase (UGD/UXS) Activity

This protocol is adapted from studies on recombinant Arabidopsis UXS isoforms.[1]

Materials:

-

Recombinant UGD/UXS enzyme

-

UDP-Glucuronic Acid (UDP-GlcA) solution (1 mM)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Quenching solution (e.g., perchloric acid)

-

HPLC system with a suitable anion-exchange or porous graphitic carbon column

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and the purified UGD/UXS enzyme.

-

Initiate the reaction by adding UDP-GlcA to a final concentration of 1 mM.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Filter the supernatant through a 0.22 µm filter.

-

Analyze the reaction products by HPLC to separate and quantify this compound.

-

Identify and quantify this compound by comparing the retention time and peak area to an authentic this compound standard.[1]

Protocol 2: Analysis of Nucleotide Sugar Pools by HPLC-MS

This protocol provides a general workflow for the extraction and quantification of intracellular nucleotide sugars.[14][15]

1. Extraction of Nucleotide Sugars:

-

Harvest cells and immediately quench metabolic activity, for example, by using a cold chloroform/methanol solution.[14]

-

Perform a liquid-liquid extraction using chloroform, methanol, and water to separate the polar metabolites, including nucleotide sugars, into the aqueous phase.[14]

-

For plant tissues, pulverize the frozen material before extraction.[14]

2. Solid-Phase Extraction (SPE) Cleanup:

-

Further purify the aqueous extract using a porous graphitic carbon (PGC) SPE cartridge to remove interfering compounds.[14]

-

Elute the nucleotide sugars from the SPE cartridge.

3. HPLC-MS Analysis:

-

Separate the extracted nucleotide sugars using an HPLC system equipped with a PGC column.[14]

-

Detect and quantify the nucleotide sugars using an electrospray ionization mass spectrometer (ESI-MS) operating in negative ion mode.[14]

-

Use authentic standards to create calibration curves for absolute quantification.

Logical Workflow for Studying this compound Metabolism

Conclusion

This compound stands as a cornerstone in the intricate network of nucleotide sugar metabolism. A thorough understanding of its biosynthesis and subsequent conversions is paramount for advancements in plant biology, glycobiology, and the development of novel therapeutics targeting pathways dependent on these essential building blocks. The methodologies and data presented in this guide offer a solid foundation for researchers to explore the multifaceted roles of this compound and its derivatives.

References

- 1. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. The Synthesis of this compound: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]

- 4. This compound Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]

- 5. Characterization and Expression Patterns of UDP-d-Glucuronate Decarboxylase Genes in Barley - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UDP xylose synthase 1 is required for morphogenesis and histogenesis of the craniofacial skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UDP-glucuronate decarboxylase, a key enzyme in proteoglycan synthesis: cloning, characterization, and localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. UDP-glucuronate decarboxylase - Wikipedia [en.wikipedia.org]

- 9. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Biosynthesis of this compound and UDP-arabinose in Sinorhizobium meliloti 1021: first characterization of a bacterial this compound synthase, and this compound 4-epimerase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Biosynthesis and Transport of Nucleotide Sugars for Plant Hemicellulose [frontiersin.org]

- 14. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An optimized method for extraction and quantification of nucleotides and nucleotide sugars from mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Chemo-enzymatic Synthesis of UDP-xylose

Audience: Researchers, scientists, and drug development professionals.

Introduction

Uridine diphosphate (B83284) xylose (UDP-xylose) is a crucial nucleotide sugar that serves as a glycosyl donor in the biosynthesis of a wide array of glycoconjugates, including glycoproteins and proteoglycans.[1] Its availability is essential for research in glycobiology and for the development of therapeutics targeting pathways involving xylosylation. Chemo-enzymatic methods provide an efficient and stereoselective means to synthesize this compound, overcoming the challenges associated with purely chemical or biological production. These application notes describe two primary chemo-enzymatic protocols for the synthesis of this compound, starting from either UDP-glucose or D-xylose.

Data Summary

The following table summarizes key quantitative data from the described protocols for easy comparison.

| Parameter | Method 1: From UDP-Glucose | Method 2: From D-Xylose (via Xylose-1-Phosphate) |

| Starting Material | UDP-glucose | D-xylose |

| Key Enzymes | UDP-glucose 6-dehydrogenase (UGDH), this compound synthase (UXS) | Xylose-1-phosphate generating chemical steps, UDP-sugar pyrophosphorylase (USP) |

| Reaction Yield | 46% overall yield after purification[2][3] | Not explicitly quantified in the provided search results. |

| Product Concentration | 19.5 mM (10.5 g/L) this compound[2][3] | Preparative scale production is feasible. |

| Purity | >98% | Stereopure product. |

| Optimal pH | hUGDH/hUXS system: Not specified; AtUXS3: pH dependent activity | Not specified for the enzymatic step. |

| Optimal Temperature | AtUXS3: 30°C | Not specified for the enzymatic step. |

| Key Advantages | One-pot synthesis is possible with cofactor regeneration. | Avoids the use of expensive UDP-glucose and complex enzyme cascades. |

Experimental Protocols

Method 1: Two-Step Enzymatic Synthesis from UDP-Glucose

This protocol describes a one-pot synthesis of this compound from UDP-glucose using UDP-glucose 6-dehydrogenase (hUGDH) and this compound synthase (hUXS) with a chemo-enzymatic NAD+ regeneration system.

Materials:

-

UDP-glucose

-

UDP-glucose 6-dehydrogenase (hUGDH) from Homo sapiens

-

This compound synthase 1 (hUXS) from Homo sapiens

-

Xylose reductase from Candida tenuis

-

Bovine liver catalase

-

9,10-phenanthrenequinone (PQ)

-

Nicotinamide adenine (B156593) dinucleotide (NAD+)

-

Hydrogen peroxide (H2O2)

-

Reaction Buffer (e.g., Tris-HCl, pH 7.4)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine UDP-glucose, NAD+, and the enzymes hUGDH, hUXS, xylose reductase, and catalase in the reaction buffer.

-

Initiation: Add 9,10-phenanthrenequinone to start the reaction.

-

Oxygen Supply: Provide a continuous supply of oxygen for the re-oxidation of PQ. This can be achieved by periodic external feeding of H2O2.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C, based on related enzyme characterization) with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by analyzing aliquots using High-Performance Liquid Chromatography (HPLC) to quantify the consumption of UDP-glucose and the formation of this compound.

-

Purification: Upon completion, purify the this compound from the reaction mixture using a two-step chromatographic procedure.

Characterization:

-

Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS).

Method 2: Chemo-enzymatic Synthesis from D-Xylose

This protocol involves the chemical synthesis of xylose-1-phosphate followed by an enzymatic conversion to this compound using a UDP-sugar pyrophosphorylase.

Part 1: Chemical Synthesis of Xylose-1-Phosphate

Materials:

-

D-xylose

-

p-toluenesulfonyl hydrazine (B178648) (TSH)

-

Anhydrous CuCl2

-

Crystalline phosphoric acid

-

Appropriate organic solvents

Procedure:

-

Glycosylsulfonylhydrazide Formation: React D-xylose with p-toluenesulfonyl hydrazine to generate the glycosylsulfonylhydrazide adduct.

-

Oxidative Phosphorylation: Oxidize the adduct with anhydrous CuCl2 in the presence of 2-methyl-2-oxazoline and an excess of crystalline phosphoric acid to yield a mixture of anomers of xylose-1-phosphate.

-

Purification: Purify the xylose-1-phosphate from the reaction mixture.

Part 2: Enzymatic Synthesis of this compound

Materials:

-

Xylose-1-phosphate (from Part 1)

-

Uridine-5'-triphosphate (UTP)

-

Recombinant UDP-sugar pyrophosphorylase (e.g., from Arabidopsis thaliana or Bifidobacterium infantis)

-

Reaction Buffer (e.g., Tris-HCl with MgCl2)

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve xylose-1-phosphate and UTP in the reaction buffer.

-

Enzymatic Reaction: Add the UDP-sugar pyrophosphorylase to initiate the reaction.

-

Incubation: Incubate the mixture at an optimal temperature and pH for the specific enzyme used.

-

Monitoring: Monitor the formation of this compound using Thin-Layer Chromatography (TLC) or HPLC.

-

Purification: Once the reaction is complete, purify the this compound using appropriate chromatographic techniques.

Characterization:

-

Verify the final product's identity and purity using NMR and mass spectrometry.

Visualizations

References

Application Note: HPLC-Based Quantification of UDP-Xylose in Cell Lysates

References

- 1. This compound Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Simultaneous determination of nucleotide sugars with ion-pair reversed-phase HPLC. | Semantic Scholar [semanticscholar.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Determination of UDP-Glucose and UDP-Galactose in Maize by Hydrophilic Interaction Liquid Chromatography and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

- 13. shodex.com [shodex.com]

- 14. agilent.com [agilent.com]

- 15. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A novel SPE-UPLC-MS/MS-based assay for the selective, simultaneous quantification of xylosyltransferase-I and -II activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of UDP-Xylose Analogs in Metabolic Labeling Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of UDP-xylose analogs in metabolic labeling studies. These powerful chemical tools enable the investigation of glycosaminoglycans (GAGs) and other xylosylated glycoconjugates in a variety of biological contexts. By introducing bioorthogonal functional groups, such as azides and alkynes, into cellular glycans, this compound analogs allow for the visualization, identification, and functional characterization of these important biomolecules.

Introduction to Metabolic Labeling with this compound Analogs

Metabolic glycoengineering using this compound analogs is a two-step process that allows for the specific labeling of glycans containing xylose. Xylose is the critical initiating sugar in the biosynthesis of most GAGs, including heparan sulfate (B86663) (HS) and chondroitin (B13769445) sulfate (CS), linking the polysaccharide chain to a core protein.[1]

The process involves:

-

Metabolic Incorporation: A synthetic this compound analog, featuring a bioorthogonal handle like an azide (B81097) or an alkyne, is introduced to cells or organisms. The cellular machinery, specifically xylosyltransferases, utilizes this analog as a substrate, incorporating it into nascent GAG chains.[1]

-

Bioorthogonal Ligation: The incorporated chemical handle is then detected through a highly specific and efficient chemical reaction, most commonly a "click chemistry" reaction. This involves ligating the azide or alkyne with a complementary probe, which can be a fluorophore for imaging, a biotin (B1667282) tag for enrichment and proteomic analysis, or other reporter molecules.[1]

This technology offers a powerful alternative to traditional methods like antibody-based detection, providing a dynamic way to study glycan biosynthesis and function in living systems.

Key this compound Analogs and Their Applications

Several this compound analogs have been developed for metabolic labeling studies. The choice of analog depends on the specific research question and the experimental system.

-

UDP-4-azido-4-deoxy-xylose (UDP-4-XylAz): This analog has been successfully used as a chain-terminating inhibitor of GAG biosynthesis in zebrafish embryos.[1] By replacing the 4-hydroxyl group with an azide, it prevents the addition of subsequent sugar residues, leading to truncated GAG chains. The incorporated azide allows for the visualization of the sites of GAG biosynthesis.[1]

-

UDP-alkynyl-xylose: While less documented in the literature for in vivo studies compared to its azido (B1232118) counterpart, alkynyl-modified this compound analogs offer an alternative for click chemistry-based detection. The alkyne group can be reacted with an azide-functionalized probe.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

This compound is synthesized in the cytoplasm and the lumen of the Golgi apparatus from UDP-glucose through a series of enzymatic reactions. Understanding this pathway is crucial for designing and interpreting metabolic labeling experiments.

Caption: Biosynthesis of this compound and its role in initiating GAG synthesis.

Experimental Workflow for Metabolic Labeling

The general workflow for a metabolic labeling experiment using a this compound analog involves several key steps, from introducing the analog to the final analysis.

Caption: General experimental workflow for metabolic labeling with this compound analogs.

Quantitative Data

The efficiency of metabolic labeling with this compound analogs can vary depending on the biological system, the specific analog used, and the experimental conditions. The following table summarizes quantitative data from a study using UDP-4-XylAz in zebrafish embryos.[1] It is important to note that these conditions should be optimized for each specific experimental setup.

| Parameter | Zebrafish Embryos (in vivo) | General Recommendation for Mammalian Cells (in vitro) |

| Analog | UDP-4-azido-4-deoxyxylose (UDP-4-XylAz) | Peracetylated azido- or alkynyl-xylose analogs |

| Delivery Method | Microinjection into the yolk | Addition to cell culture medium |

| Concentration | ~1 mM in the injection solution | 10-100 µM (optimization required) |

| Incubation Time | From 1-cell stage to desired developmental stage | 24-72 hours |

| Effect on GAGs | Heparan Sulfate: 47% reductionChondroitin Sulfate: 77% reduction | Labeling efficiency to be determined empirically |

Experimental Protocols

Synthesis of UDP-4-azido-4-deoxy-D-xylose (Adapted from general chemoenzymatic methods)

This protocol is an adapted general method for the chemoenzymatic synthesis of UDP-sugar analogs and should be optimized.

Materials:

-

4-azido-4-deoxy-D-xylose

-

ATP (Adenosine triphosphate)

-

UTP (Uridine triphosphate)

-

Xylose kinase (if available) or a promiscuous kinase

-

UDP-sugar pyrophosphorylase

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2)

-

Purification system (e.g., HPLC)

Procedure:

-

Phosphorylation of 4-azido-4-deoxy-D-xylose:

-

In a reaction vessel, combine 4-azido-4-deoxy-D-xylose, an equimolar amount of ATP, and xylose kinase in the reaction buffer.

-

Incubate at 37°C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

-

Synthesis of UDP-4-azido-4-deoxy-D-xylose:

-

To the reaction mixture from step 1, add an equimolar amount of UTP and UDP-sugar pyrophosphorylase.

-

Incubate at 37°C for another 2-4 hours.

-

-

Purification:

-

Purify the UDP-4-azido-4-deoxy-D-xylose from the reaction mixture using anion-exchange chromatography or reversed-phase HPLC.

-

Lyophilize the purified product and store at -80°C.

-

Metabolic Labeling of Mammalian Cells with a Peracetylated Xylose Analog

This protocol is a general guideline for labeling adherent mammalian cells. Optimal conditions, including analog concentration and incubation time, should be determined empirically for each cell line.

Materials:

-

Adherent mammalian cells (e.g., HeLa, CHO)

-

Complete cell culture medium

-

Peracetylated azido-xylose or alkynyl-xylose analog (stock solution in DMSO)

-

PBS (Phosphate-buffered saline)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.

-

Metabolic Labeling:

-

The following day, replace the culture medium with fresh medium containing the desired concentration of the peracetylated xylose analog (e.g., 25-100 µM). Include a vehicle control (DMSO).

-

Incubate the cells for 24-72 hours under standard cell culture conditions.

-

-

Cell Lysis:

-

After incubation, wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer containing protease inhibitors to each well.

-

Incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream click chemistry and analysis.

Click Chemistry Reaction for Detection of Labeled Glycoproteins (Western Blot)

This protocol describes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag for subsequent detection by Western blot.

Materials:

-

Metabolically labeled protein lysate

-

Biotin-alkyne or Biotin-azide (depending on the analog used)

-

Copper(II) sulfate (CuSO4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (B8700270) (reducing agent)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (ligand)

-

SDS-PAGE loading buffer

Procedure:

-

Prepare Click Chemistry Reaction Mix:

-

In a microcentrifuge tube, prepare a master mix containing the click chemistry reagents. For a 50 µL reaction with 50 µg of protein lysate:

-

Protein lysate: up to 30 µL

-

Biotin probe (10 mM stock): 1 µL

-

CuSO4 (50 mM stock): 1 µL

-

TBTA (10 mM stock in DMSO): 1 µL

-

TCEP (50 mM stock, freshly prepared): 1 µL

-

ddH2O to a final volume of 50 µL

-

-

-

Click Reaction:

-

Add the protein lysate to the reaction mix.

-

Incubate at room temperature for 1 hour, protected from light.

-

-

Sample Preparation for Western Blot:

-

Add SDS-PAGE loading buffer to the reaction mixture.

-

Boil the samples at 95°C for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Probe the membrane with a streptavidin-HRP conjugate.

-

Detect the biotinylated proteins using a chemiluminescent substrate.

-

Troubleshooting and Considerations

-

Toxicity: High concentrations of sugar analogs can be toxic to cells. It is essential to perform a dose-response curve to determine the optimal, non-toxic concentration for each cell line.

-

Metabolic Interconversion: Be aware that some sugar analogs can be metabolically converted into other sugars, potentially leading to off-target labeling. Control experiments, such as competition assays with the natural sugar, are recommended.

-

Click Chemistry Efficiency: The efficiency of the click reaction can be affected by the reagents and reaction conditions. Ensure that the reducing agent is fresh and that the reaction is protected from oxygen. For live-cell imaging, copper-free click chemistry methods are recommended to avoid copper-induced cytotoxicity.

By following these guidelines and protocols, researchers can effectively utilize this compound analogs to gain valuable insights into the roles of xylosylated glycoconjugates in health and disease.

References

Application Notes: In Vitro Assays for Measuring Xylosyltransferase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylosyltransferases (XylT) are a family of glycosyltransferase enzymes (EC 2.4.2.26) that play a critical role in the biosynthesis of most proteoglycans.[1][2][3] These enzymes initiate the formation of glycosaminoglycan (GAG) chains by catalyzing the transfer of a D-xylose residue from the sugar donor, uridine (B1682114) diphosphate (B83284) xylose (UDP-xylose), to a specific serine residue within a proteoglycan core protein.[1][3] This initial step is rate-limiting for GAG biosynthesis, making XylT a key point of regulation. In vertebrates, two isoforms, XylT1 and XylT2, have been identified.

Given their foundational role in extracellular matrix formation, altered xylosyltransferase activity has been implicated in various fibroproliferative diseases and pathological conditions characterized by changes in proteoglycan metabolism. Consequently, serum XylT activity is explored as a potential biomarker for diseases like systemic sclerosis, while the enzymes themselves represent promising targets for drug development.

This document provides detailed protocols for two common in vitro methods to measure xylosyltransferase activity: a traditional radioactive assay using radiolabeled UDP-[14C]xylose and a modern, non-radioactive bioluminescent assay that quantifies the UDP product.

Biochemical Pathway: Initiation of Glycosaminoglycan Synthesis

Xylosyltransferase catalyzes the first committed step in the assembly of the GAG-protein linkage region. The enzyme utilizes this compound, which is synthesized in the lumen of the ER and Golgi from UDP-glucose. XylT then transfers the xylose to a serine residue on a core protein, releasing UDP as a byproduct. This xylosylated serine serves as the foundation for the subsequent addition of other sugars by different glycosyltransferases to form the characteristic tetrasaccharide linker region of the proteoglycan.

Caption: Initiation of Glycosaminoglycan (GAG) biosynthesis by Xylosyltransferase.

Experimental Protocols

Two primary methods for assaying xylosyltransferase activity are presented below. The choice of method depends on available equipment, throughput requirements, and safety considerations regarding radioactive materials.

Protocol 1: Radioactive Assay using UDP-[¹⁴C]Xylose

This method directly measures the incorporation of radiolabeled xylose from UDP-[¹⁴C]Xylose onto an acceptor substrate. It is highly sensitive and considered a gold-standard approach.

Caption: Workflow for the radioactive xylosyltransferase assay.

-

Recombinant Xylosyltransferase (XylT1 or XylT2)

-

Acceptor peptide (e.g., synthetic bikunin analog Q-E-E-E-G-S-G-G-G-Q-K) or silk fibroin

-

UDP-[¹⁴C]Xylose

-

Reaction Buffer (e.g., 25-50 mM MES or HEPES, pH 6.5-6.8)

-

Cofactors: MnCl₂, MgCl₂, KF

-

Stop Solution (e.g., 100 mM EDTA, pH 8.0)

-

C18 cartridges or gel filtration column (e.g., Superdex peptide)

-

Liquid Scintillation Counter and appropriate scintillation cocktail

-

Prepare the Reaction Mixture : In a microcentrifuge tube, assemble the reaction mixture. For a final volume of 20-40 µL, combine the components as detailed in Table 1. A typical reaction may contain 25 mM MES buffer (pH 6.5), 5 mM MnCl₂, 5 mM MgCl₂, 5 mM KF, an acceptor peptide (e.g., 1 nmol), and the enzyme preparation.

-

Initiate the Reaction : Start the reaction by adding UDP-[¹⁴C]Xylose (e.g., 8.5 µM, ~1 x 10⁵ dpm).

-

Incubation : Incubate the reaction at 37°C for a defined period, typically 20 to 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

-

Stop the Reaction : Terminate the reaction by adding a stop solution, such as 900 µL of 100 mM EDTA.

-

Product Separation :

-

C18 Cartridge Method : Load the stopped reaction onto a C18 cartridge. Wash the cartridge with 5 mL of H₂O to remove unreacted, polar UDP-[¹⁴C]Xylose. Elute the radiolabeled peptide product with 1 mL of 80% methanol.

-

Gel Filtration Method : Separate the ¹⁴C-labeled peptide product from unreacted UDP-[¹⁴C]Xylose using gel-filtration chromatography on a column like a Superdex peptide column.

-

-

Quantification : Measure the radioactivity in the eluted product fractions using a liquid scintillation counter. The amount of incorporated [¹⁴C]xylose is directly proportional to the enzyme activity.

Protocol 2: Non-Radioactive Bioluminescent Assay (UDP-Glo™)

This commercially available assay (e.g., UDP-Glo™ Glycosyltransferase Assay) is a rapid and sensitive method that measures the amount of UDP produced during the glycosyltransferase reaction. The amount of UDP is directly proportional to the enzyme's xylosyltransferase activity. This method is well-suited for high-throughput screening.

References

Illuminating Glycobiology Research: A Guide to Commercial UDP-Xylose and Its Applications

For Immediate Release

[City, State] – [Date] – Uridine (B1682114) diphosphate (B83284) xylose (UDP-xylose), a critical nucleotide sugar, serves as the sole donor of xylose for the post-translational modification of proteins, a fundamental process in the biosynthesis of proteoglycans. To facilitate research in glycoscience and drug development, this document provides a comprehensive overview of commercial sources for research-grade this compound, its purity, and detailed protocols for its application in enzymatic and cell-based assays.

Commercial Availability and Purity of this compound

A variety of suppliers offer this compound for research purposes, typically as a disodium (B8443419) salt, which enhances its stability and solubility in aqueous solutions. The purity of these commercial preparations is a critical factor for reliable and reproducible experimental outcomes. High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of this compound. The following table summarizes the available quantitative data from prominent commercial vendors.

| Supplier | Product Name | CAS Number | Purity Specification | Form |

| Chemily Glycoscience | UDP-D-Xylose | 3616-06-6 | ≥90% by HPLC[1] | Disodium Salt |

| MedchemExpress | This compound | 3616-06-6 | Not specified | Free Acid/Disodium Salt |

| Sigma-Aldrich (Ambeed) | This compound disodium | 108320-89-4 | 98%[2] | Disodium Salt |

| Biosynth | UDP-α-D-xylose | 3616-06-6 | Not specified | Free Acid |

| Cenmed | This compound disodium salt | 108320-89-4 | >97%[3] | Disodium Salt |

| CarboSynUSA | This compound disodium salt | 3616-06-6, 108320-89-4 | Not specified | Disodium Salt |

| TargetMol | This compound disodium | 108320-89-4 | 98.34%[4] | Disodium Salt |

| Carbosynth (cited in research) | This compound | Not specified | >95%[5] | Not specified |

Application Notes

This compound is the foundational substrate for xylosyltransferases (XylT), the enzymes that initiate the biosynthesis of glycosaminoglycan (GAG) chains on proteoglycan core proteins. This process is pivotal in the formation of the extracellular matrix and is implicated in a multitude of physiological and pathological processes, including cell signaling, development, and diseases such as cancer and connective tissue disorders. Researchers utilize this compound in a variety of in vitro and in vivo experimental systems to elucidate the mechanisms of proteoglycan biosynthesis, identify and characterize xylosyltransferases, and screen for inhibitors of this pathway, which hold therapeutic potential.

The Central Role of this compound in Proteoglycan Biosynthesis

The synthesis of most proteoglycans is initiated by the transfer of xylose from this compound to a specific serine residue within a consensus sequence on the core protein. This reaction is catalyzed by xylosyltransferase. Following the addition of xylose, a linker tetrasaccharide (GlcA-Gal-Gal-Xyl) is assembled, to which the repeating disaccharide units of the GAG chain are subsequently added. The availability of this compound is a rate-limiting step in this pathway, making it a key molecule for study.

Experimental Protocols

The following protocols are provided as a guide for researchers. Specific conditions may need to be optimized for individual experimental systems.

Protocol 1: In Vitro Xylosyltransferase (XylT) Activity Assay

This protocol describes a radiometric assay to measure the activity of xylosyltransferases using a synthetic peptide acceptor and radiolabeled UDP-[¹⁴C]xylose.

Materials:

-

Enzyme preparation (e.g., purified recombinant XylT or cell lysate)

-

UDP-[¹⁴C]xylose (specific activity ~300 mCi/mmol)

-

This compound (unlabeled)

-

Acceptor peptide (e.g., bikunin-derived peptide Q-E-E-E-G-S-G-G-G-Q-K)

-

Reaction Buffer: 25 mM MES, pH 6.5, 25 mM KCl, 5 mM KF, 5 mM MgCl₂, 5 mM MnCl₂

-

Stop Solution: 10% Trichloroacetic Acid (TCA)

-

Wash Solution: 5% TCA

-

Scintillation fluid

-

Nitrocellulose or glass fiber filter discs

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, acceptor peptide (e.g., 1 nmol), and the enzyme preparation in a total volume of 40 µL.

-

To initiate the reaction, add UDP-[¹⁴C]xylose (e.g., 2 µM, ~3.0 x 10⁵ dpm). For kinetic studies, vary the concentration of unlabeled this compound while keeping the amount of radiolabel constant.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-16 hours), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting the mixture onto nitrocellulose or glass fiber filter discs.

-

Wash the discs to remove unincorporated UDP-[¹⁴C]xylose. A typical wash procedure is one wash with 10% TCA for 10 minutes, followed by three washes with 5% TCA.

-

Dry the filter discs and place them in scintillation vials with an appropriate scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the specific activity of the UDP-[¹⁴C]xylose and the amount of incorporated radioactivity.

Protocol 2: Analysis of this compound Purity by HPLC